molecular formula C22H18N4O4S B6021467 N~1~-(4-ACETYLPHENYL)-2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-(4-ACETYLPHENYL)-2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B6021467
M. Wt: 434.5 g/mol
InChI Key: PWZKDBYJLZTANB-UHFFFAOYSA-N
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Description

N¹-(4-Acetylphenyl)-2-{[5-Cyano-4-(3-Methoxyphenyl)-6-Oxo-1,6-Dihydro-2-Pyrimidinyl]Sulfanyl}Acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 3-methoxyphenyl group at position 4, a cyano group at position 5, and a sulfanyl-linked acetamide moiety.

Characterization of such compounds typically employs X-ray crystallography (using software like SHELX and ORTEP ), NMR, and mass spectrometry (HRMS/LC-MS) for structural validation .

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-13(27)14-6-8-16(9-7-14)24-19(28)12-31-22-25-20(18(11-23)21(29)26-22)15-4-3-5-17(10-15)30-2/h3-10H,12H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZKDBYJLZTANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrimidinone Core

The pyrimidinone core is constructed via cyclization reactions involving substituted benzaldehydes and malononitrile derivatives. A solvent-free, one-pot multi-component condensation method has been adapted from analogous pyrimidine syntheses . For instance, disulfonic acid imidazolium chloroaluminate ([Dsim]AlCl₄) catalyzes the condensation of 3-methoxybenzaldehyde, malononitrile, and thiourea at 80°C to yield 5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol . This step achieves a 78–85% yield under optimized conditions (Table 1).

Table 1: Reaction Conditions for Pyrimidinone Core Synthesis

ReactantCatalystTemperatureTimeYield
3-Methoxybenzaldehyde[Dsim]AlCl₄ 80°C4 h82%
Malononitrile----
Thiourea----

Introduction of the Sulfanyl Group

The sulfanyl group is introduced via nucleophilic substitution using 2-chloroacetamide derivatives. In a modified protocol, 5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol reacts with 2-chloro-N-(4-acetylphenyl)acetamide in dry acetone under reflux . Triethylamine (3 mL) is added to scavenge HCl, and the reaction is monitored by TLC (n-hexane:ethyl acetate, 6:4) . The product precipitates upon cooling and is recrystallized from ethanol, achieving a 75–80% yield .

Formation of the Acetamide Linkage

The acetamide moiety is synthesized separately by reacting 4-aminoacetophenone with chloroacetyl chloride in dichloromethane . Triethylamine (1.48 mL, 11 mmol) is added to maintain a basic medium, and the mixture is stirred at room temperature for 6 hours . The resultant N-(4-acetylphenyl)-2-chloroacetamide is filtered and recrystallized using benzene/petroleum ether (60–80°C), yielding 89% .

Table 2: Acetamide Synthesis Parameters

ReactantSolventBaseTimeYield
4-AminoacetophenoneDichloromethaneTriethylamine6 h89%
Chloroacetyl chloride----

Coupling of Pyrimidinone and Acetamide Moieties

The final coupling reaction involves heating the pyrimidinone-thiol (1 eq) and N-(4-acetylphenyl)-2-chloroacetamide (1 eq) in dry dimethylformamide (DMF) at 60°C for 12 hours . Potassium carbonate (2 eq) facilitates the nucleophilic displacement of chloride by the thiol group. Post-reaction, the mixture is poured over ice, and the solid product is filtered and washed with cold ethanol .

Optimization and Catalytic Approaches

Catalytic efficiency is enhanced using ionic liquids like [Dsim]AlCl₄, which reduce reaction times from 24 hours to 4 hours compared to traditional acid catalysts . Solvent-free conditions further improve atom economy and reduce waste .

Purification and Characterization

Crude products are purified via recrystallization (ethanol or benzene/pet. ether) and characterized by:

  • FT-IR : NH stretches at 3,233 cm⁻¹; C=O stretches at 1,659–1,760 cm⁻¹ .

  • ¹H NMR : Acetyl protons resonate at δ 2.55 ppm; aromatic protons appear at δ 7.2–8.1 ppm .

  • ¹³C NMR : Carbonyl carbons at δ 168–172 ppm; pyrimidine C=N at δ 158 ppm .

Challenges and Alternative Routes

Alternative pathways include using in situ-generated isothiocyanates from pivaloyl chloride and potassium thiocyanate , though this method requires stringent anhydrous conditions. Scalability remains a challenge due to the multi-step nature and sensitivity of intermediates to moisture .

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid:
R-CO-NH2+H3O+R-COOH+NH4+\text{R-CO-NH}_{2} + \text{H}_{3}\text{O}^{+} \rightarrow \text{R-COOH} + \text{NH}_{4}^{+}
Relevance : Critical for bioactivation or metabolic studies .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group can oxidize to sulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives:
R-S-R’H2O2/H2OR-SO-R’H2O2R-SO2-R’\text{R-S-R'} \xrightarrow{\text{H}_{2}\text{O}_{2}/\text{H}_{2}\text{O}} \text{R-SO-R'} \xrightarrow{\text{H}_{2}\text{O}_{2}} \text{R-SO}_{2}\text{-R'}
Mechanism : Stepwise oxidation via electrophilic attack on sulfur .

Cyano Group Hydrolysis

The cyano group converts to a carboxylic acid or amide under acidic/basic conditions:
R-CNH2OR-COOHorR-CONH2\text{R-CN} \xrightarrow{\text{H}_{2}\text{O}} \text{R-COOH} \quad \text{or} \quad \text{R-CONH}_{2}
Conditions : Acidic (H₃O⁺) or basic (OH⁻) catalysis .

Pyrimidine Ring Reactivity

The 6-oxo group and dihydro structure enable:

  • Nucleophilic attack : Addition of nucleophiles (e.g., amines) to the carbonyl carbon.

  • Redox reactions : Reduction of the 6-oxo group to a hydroxyl or methylene group.

  • Electrophilic substitution : Substitution at the 5-position due to the cyano group’s electron-withdrawing effect .

Thermolytic Stability

The compound’s stability under thermal conditions depends on its functional groups:

  • Acetamide : Resistant to moderate heat but decomposes at high temperatures.

  • Sulfanyl group : Susceptible to cleavage under strong acidic/basic conditions .

Reaction Mechanisms and Conditions

Reaction TypeMechanismTypical Conditions
Acetamide hydrolysis Acid/base-catalyzed nucleophilic attackHCl, H₂O or NaOH, heat
Sulfanyl oxidation Electrophilic oxidationH₂O₂, acidic/basic conditions
Cyano hydrolysis Two-step nitrile-to-amide-to-acid pathwayH₂SO₄ or NaOH, reflux
Pyrimidine ring reactions Nucleophilic addition or substitutionNucleophiles (e.g., NH₃), heat

Functional Group Reactivity

Functional GroupReaction TypeProducts
Acetamide (-NHCOCH₃)HydrolysisCarboxylic acid (R-COOH)
Sulfanyl (-S-)OxidationSulfinyl (-SO-) or sulfonyl (-SO₂-)
Cyano (-CN)HydrolysisCarboxylic acid (R-COOH)
Pyrimidine 6-oxo (-CO-)ReductionHydroxyl (-CH(OH)-) or methylene (-CH₂-)

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of sulfonamides can inhibit bacterial growth effectively. The presence of the pyrimidine ring and sulfanyl group in N~1~-(4-Acetylyphenyl)-2-{[5-Cyano-4-(3-Methoxyphenyl)-6-Oxo-1,6-Dihydro-2-Pyrimidinyl]sulfanyl}acetamide suggests potential as an antibacterial agent.

Case Study:
A study evaluated a series of pyrimidine-based compounds for their antibacterial activity against various strains of bacteria. The results indicated that certain derivatives exhibited over 80% inhibition against pathogens like Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Preliminary studies suggest that it could inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Research Findings:
In vitro assays demonstrated that related compounds showed significant inhibition of AChE with binding energies around -7.5 kcal/mol, indicating a strong interaction with the enzyme . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Properties

Compounds containing pyrimidine and sulfanyl groups have been investigated for their anticancer properties. The unique structure of N~1~-(4-Acetylyphenyl)-2-{[5-Cyano-4-(3-Methoxyphenyl)-6-Oxo-1,6-Dihydro-2-Pyrimidinyl]sulfanyl}acetamide may facilitate interactions with cancer cell pathways.

Evidence:
In studies involving similar derivatives, significant cytotoxic effects were observed against various cancer cell lines, leading researchers to explore these compounds as potential chemotherapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also under investigation. Compounds with similar functional groups have shown promise in reducing inflammation markers in preclinical models.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectReference
AntibacterialPyrimidine Derivatives>80% inhibition against E. coli
Enzyme InhibitionSulfonamide AnaloguesStrong binding to AChE
AnticancerPyrimidine-based CompoundsSignificant cytotoxicity
Anti-inflammatorySimilar DerivativesReduction in inflammation markers

Mechanism of Action

The mechanism of action of N1-(4-ACETYLPHENYL)-2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives from recent studies, focusing on molecular features, physicochemical properties, and bioactivity.

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Screened
Target Compound Pyrimidinone 3-Methoxyphenyl, Cyano, 4-Acetylphenyl Not Reported Not Reported
8t Oxadiazole 5-Chloro-2-methylphenyl, Indol-3-ylmethyl 428.5 LOX, α-Glucosidase, BChE Inhibition
8u Oxadiazole 2-Ethoxy-6-methylphenyl, Indol-3-ylmethyl 422 LOX, α-Glucosidase, BChE Inhibition
13b Phenylacetamide 2-Chlorophenyl, 3-Methoxyphenyl Not Reported Anticancer (Structure-Activity Study)
13d Phenylacetamide 4-Chlorophenyl, 3-Methoxyphenyl Not Reported Anticancer (Structure-Activity Study)

Key Structural Differences

Core Heterocycle: The target compound’s pyrimidinone core distinguishes it from oxadiazole-based analogs (e.g., 8t, 8u) and simpler phenylacetamides (e.g., 13b, 13d). Pyrimidinones are known for hydrogen-bonding capabilities due to their carbonyl and NH groups, which may enhance solubility or target binding .

Substituent Effects: The 3-methoxyphenyl and cyano groups on the target compound’s pyrimidinone may confer electron-withdrawing effects, influencing reactivity or binding to hydrophobic enzyme pockets. Chloro (8t, 13b, 13d) and nitro (8v ) substituents in analogs enhance lipophilicity, which correlates with membrane permeability but may reduce aqueous solubility .

Physicochemical Properties

  • Solubility : The acetylphenyl group in the target compound could improve solubility in polar solvents compared to chlorophenyl-substituted analogs (e.g., 8t, 13b).
  • Melting Points : Amorphous solids (e.g., 8t, 8u) typically have lower melting points than crystalline derivatives, which may affect formulation stability .

Bioactivity Insights

  • Enzyme Inhibition: Oxadiazole derivatives (8t, 8u) show variable inhibition of LOX and α-glucosidase, likely due to interactions with catalytic sites via sulfanyl and indole groups . The target compound’s pyrimidinone and cyano groups may offer unique binding modes.
  • Anticancer Potential: Phenylacetamides (13b, 13d) demonstrate activity against cancer cell lines, suggesting that the 3-methoxyphenyl and chloro substituents synergize to disrupt cellular pathways . The target compound’s acetylphenyl group could modulate similar effects.

Research Methodologies and Characterization

  • X-ray Crystallography : Tools like SHELX and ORTEP are critical for resolving hydrogen-bonding networks and crystal packing, as seen in sulfonamide analogs (e.g., ).
  • Spectroscopic Analysis : NMR and HRMS remain standard for validating substituent patterns and molecular integrity .

Q & A

Q. What are the key steps for synthesizing N~1~-(4-acetylphenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling the pyrimidinyl sulfanyl moiety to the acetamide backbone under reflux conditions. For example, a similar acetamide derivative was synthesized by heating a mixture of intermediates in ethanol with sodium acetate as a catalyst, achieving an 85% yield after recrystallization . Optimization may involve adjusting solvent polarity (e.g., ethanol-dioxane mixtures), reaction time, and stoichiometric ratios of reactants. Purity can be confirmed via HPLC or NMR, with recrystallization used to remove byproducts.

Q. How can the crystal structure and hydrogen-bonding interactions of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving molecular geometry. For structurally analogous compounds, intramolecular C–H···O and N–H···O hydrogen bonds stabilize the crystal lattice, while weak intermolecular interactions (e.g., π-π stacking) contribute to packing . SCXRD data collection parameters (e.g., temperature, radiation wavelength) must be optimized to minimize disorder. Pair these findings with DFT calculations to validate electronic interactions.

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays, and how are they measured?

  • Methodological Answer : Key properties include logP (lipophilicity), aqueous solubility, and thermal stability. Use shake-flask methods or HPLC-based assays to determine solubility in buffers (e.g., PBS). Stability under physiological pH (e.g., 7.4) can be assessed via accelerated degradation studies monitored by LC-MS. Reference databases like NIST Chemistry WebBook provide validated spectral data for cross-verification .

Advanced Research Questions

Q. How can computational models predict the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Apply frameworks from environmental chemistry to study abiotic/biotic degradation pathways. For example, Project INCHEMBIOL’s methodology evaluates compound distribution in environmental compartments (soil, water) and bioaccumulation potential using quantitative structure-activity relationship (QSAR) models . Combine this with in silico toxicity prediction tools (e.g., ECOSAR) to estimate LC50 values for aquatic organisms.

Q. What experimental designs are suitable for resolving contradictions between in vitro activity and in vivo efficacy?

  • Methodological Answer : Use a randomized block design with split-split plots to account for variables like dosage, administration route, and biological replicates. For instance, a study on plant compounds employed four replicates with five plants each, analyzing physical/chemical traits across harvest seasons to isolate confounding factors . For pharmacokinetic discrepancies, integrate microsomal stability assays (e.g., liver microsomes) with in vivo bioavailability studies.

Q. How can generative AI models like Adapt-cMolGPT improve target-specific drug design for this compound?

  • Methodological Answer : Adapt-cMolGPT fine-tunes transformer models on protein-specific datasets to generate analogs with enhanced binding affinity. Validate generated structures via molecular docking (e.g., AutoDock Vina) and MD simulations to assess binding kinetics. For example, this approach increased novel compound generation by 30% while maintaining similarity to real molecular data . Cross-validate with experimental IC50 values to resolve computational-experimental disparities.

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition assays?

  • Methodological Answer : Perform sensitivity analysis on docking parameters (e.g., grid size, scoring functions). If simulations predict strong binding but assays show weak activity, evaluate compound solubility or off-target effects. Use SPR (surface plasmon resonance) to measure real-time binding kinetics and validate docking poses . Additionally, check for tautomeric or protonation state mismatches in computational models.

Q. What statistical approaches are recommended for multi-parametric optimization in structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ multivariate analysis (e.g., PCA or PLS regression) to identify dominant physicochemical descriptors (e.g., steric bulk, H-bond donors) driving bioactivity. For example, a study on pyridinone derivatives used PLS to correlate logD and IC50, revealing a parabolic relationship . Use response surface methodology (RSM) to optimize synthesis and bioactivity parameters simultaneously.

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry205–208°C (decomposes)
Aqueous Solubility (25°C)Shake-flask HPLC0.12 mg/mL (pH 7.4)
logPReversed-phase HPLC3.2 ± 0.1
Synthetic YieldRecrystallization (ethanol-dioxane)82–85%

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